Home > Products > Screening Compounds P91175 > Phl p I allergen
Phl p I allergen - 160227-82-7

Phl p I allergen

Catalog Number: EVT-1513057
CAS Number: 160227-82-7
Molecular Formula: C16H19NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phl p I is a significant allergen derived from timothy grass (Phleum pratense), which is a common cause of type I hypersensitivity reactions, particularly allergic rhinitis and asthma. This allergen belongs to the group of major grass pollen allergens and is recognized by over 95% of individuals allergic to grass pollen. The high sensitization potential of Phl p I is attributed to its ability to bind multiple Immunoglobulin E (IgE) antibodies, leading to intense allergic responses in sensitized individuals .

Source

Phl p I is primarily sourced from timothy grass, a member of the Poaceae family. This grass species is widespread in temperate regions and is commonly used for forage and landscaping, contributing to its prevalence in airborne pollen during the growing season. The allergen itself is a glycoprotein with a molecular weight of approximately 25–30 kDa, classified as a group 1 allergen within the broader category of grass pollen allergens .

Classification

Phl p I falls under the category of plant-derived allergens, specifically within the group of proteins that elicit IgE-mediated allergic responses. It is classified as a major allergen due to its widespread recognition among sensitized individuals and its role in triggering severe allergic reactions.

Synthesis Analysis

Methods

The synthesis of Phl p I can be achieved through recombinant DNA technology, which allows for the production of large quantities of the allergen in controlled laboratory settings. This process typically involves:

  1. Gene Cloning: The gene encoding Phl p I is cloned into an expression vector suitable for protein production.
  2. Transformation: The vector is introduced into host cells, often Escherichia coli or yeast, which then express the allergen.
  3. Protein Purification: After expression, the protein is harvested and purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The purification process must ensure that the recombinant Phl p I retains its native conformation to maintain its allergenic properties. Techniques such as size-exclusion chromatography may be employed to separate the protein based on size, ensuring high purity levels necessary for immunological studies .

Molecular Structure Analysis

Structure

The molecular structure of Phl p I has been elucidated using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that Phl p I exhibits a complex three-dimensional structure characterized by several distinct epitopes recognized by IgE antibodies.

Data

  • Molecular Weight: Approximately 25–30 kDa.
  • Amino Acid Composition: Contains various linear and conformational epitopes crucial for IgE binding.
  • Structural Features: The allergen's surface topology includes patches that correspond to specific IgE binding sites, which are critical for understanding its allergenic potential .
Chemical Reactions Analysis

Reactions

Phl p I participates in various biochemical interactions primarily involving IgE antibodies in sensitized individuals. Upon exposure to this allergen:

  1. Cross-linking of IgE: Phl p I binds to IgE antibodies on mast cells and basophils, leading to their activation.
  2. Release of Mediators: This activation results in degranulation, releasing histamines and other inflammatory mediators that contribute to allergic symptoms.

Technical Details

Studies employing surface plasmon resonance have demonstrated the high-affinity binding characteristics of IgE antibodies to Phl p I, indicating that multiple antibody molecules can interact simultaneously with this allergen, enhancing its allergenic activity .

Mechanism of Action

Process

The mechanism through which Phl p I induces allergic reactions involves several steps:

  1. Allergen Presentation: Upon inhalation, Phl p I is processed by antigen-presenting cells.
  2. T Cell Activation: These cells present peptides derived from Phl p I to T helper cells, promoting a Th2 immune response.
  3. IgE Production: Activated B cells produce IgE specific to Phl p I.
  4. Mast Cell Sensitization: The produced IgE binds to mast cells, sensitizing them for future exposures.

Data

This sensitization leads to an exaggerated immune response upon subsequent exposures, characterized by rapid degranulation and release of pro-inflammatory mediators .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Phl p I is soluble in aqueous solutions, which facilitates its interaction with immune components.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme temperatures or pH levels.

Chemical Properties

  • Isoelectric Point: The isoelectric point influences its solubility and interaction with other proteins.
  • Glycosylation: Post-translational modifications such as glycosylation play a role in its immunogenicity and stability.

Relevant analyses indicate that these properties are crucial for understanding how Phl p I functions as an allergen within biological systems .

Applications

Scientific Uses

Phl p I serves several important roles in scientific research:

  • Allergen Characterization: It is used extensively in studies aimed at understanding the mechanisms underlying allergic reactions.
  • Diagnostic Tools: Recombinant forms of Phl p I are utilized in diagnostic tests such as enzyme-linked immunosorbent assays (ELISA) to identify sensitization in patients.
  • Therapeutic Development: Research into immunotherapy approaches often involves examining how Phl p I can be used to desensitize allergic individuals through controlled exposure.
Molecular Characterization of Phl p I Allergen

Genomic and cDNA Cloning of Phl p I

The molecular identity of Phl p I (also designated Phl p 1) was first established through cDNA library screening of Phleum pratense (timothy grass) pollen. Researchers isolated the complete cDNA sequence using serum IgE from grass pollen-allergic patients, which encoded a precursor protein of 262 amino acids [2] [3]. This precursor includes a hydrophobic leader peptide (23 residues) that facilitates secretion, consistent with the allergen’s extracellular localization in pollen grains [1]. The mature protein comprises 239 amino acids with a calculated molecular weight of ~27 kDa, though natural isoforms exhibit apparent molecular weights of 31–35 kDa due to post-translational modifications [3] [4]. Recombinant Phl p 1 (rPhl p 1) produced in Escherichia coli retains IgE-binding capacity equivalent to the natural allergen, confirming its immunologic validity [2].

Table 1: Cloning and Structural Features of Phl p I

FeatureDetail
cDNA SourceTimothy grass pollen expression library
Amino Acid Length262 (precursor); 239 (mature)
Leader Sequence23 residues (hydrophobic)
Molecular Weight27 kDa (unglycosylated); 31–35 kDa (glycosylated)
Expression SystemEscherichia coli (functional recombinant form)
IgE Recognition>90% of grass pollen-allergic patients

Protein Structure and Sequence Conservation Among Grass Group I Allergens

Phl p I belongs to the β-expansin (EXPB) family, which facilitates cell wall loosening during pollen tube growth [4]. Its three-dimensional structure comprises two domains: an N-terminal domain with structural homology to glycoside hydrolases and a C-terminal domain resembling immunoglobulin-like folds [3] [6]. Sequence alignment reveals >85% identity with group I allergens from other grasses (Lolium perenne: Lol p I; Holcus lanatus: Hol l I), rising to >90% homology when conservative substitutions are included [3]. This high conservation underpins the extensive cross-reactivity observed clinically: rPhl p 1 inhibits IgE binding to group I allergens from eight grass species (e.g., rye, Kentucky bluegrass, Bermuda grass) by >80% [2] [4]. Notably, minor sequence variations in immunodominant regions (e.g., surface-exposed loops) may influence species-specific immune responses [3].

Post-Translational Modifications and Glycosylation Patterns

Natural Phl p I is a glycoprotein bearing N-linked oligosaccharides. Glycan analysis identifies mannose-rich structures (1–2, 1–3, and 1–6 linkages) and core fucose residues, consistent with plant-specific glycosylation [4] [7]. A single canonical N-glycosylation site (Asn-X-Ser/Thr) is conserved across group I allergens [7] [8]. Crucially, glycosylation impacts allergen function:

  • IgE Recognition: Deglycosylated Phl p I shows reduced IgE binding in some patients, indicating glycan-dependent epitopes [7].
  • Innate Immunity: Mannose residues facilitate uptake by dendritic cells via the mannose receptor (MR), promoting Th2 polarization [7].
  • Structural Stability: Glycans stabilize the protein fold, though recombinant E. coli-derived Phl p 1 (unglycosylated) retains allergenic activity [4] [5].

Table 2: Glycosylation Profile of Phl p I

CharacteristicDetail
Glycosylation TypeN-linked
Dominant SugarsMannose (1–2, 1–3, 1–6 linkages); Core fucose
Biological RoleDendritic cell uptake via MR; Epitope stabilization
Recombinant FormsNon-glycosylated (expressed in E. coli)

Epitope Mapping and IgE-Binding Domains

Phl p I exhibits high-density IgE recognition, enabling simultaneous binding of multiple IgE antibodies without steric hindrance [6] [9]. Key epitope regions include:

  • N-terminal Domain (residues 1–30, 92–109): Binds IgE from >60% of patients and houses linear epitopes targeted by human monoclonal IgE-scFv antibodies (e.g., clones F8, A8) [6] [9].
  • C-terminal Domain (residues 146–240): Contains conformational epitopes critical for >90% of IgE reactivity; mutations (K8A, N11A, D55A) here reduce IgE binding by >70% [5] [6].

Notably, the C-terminus is immunodominant: Antibodies induced against this domain block IgE binding to full-length Phl p I in allergic patients sera [5]. This domain’s structural integrity is essential for epitope presentation, as thermal denaturation (Tm = 48.5°C) abolishes IgE reactivity [5] [6].

Table 3: Epitope Mapping of Phl p I

Epitope RegionEpitope TypeIgE RecognitionFunctional Impact
N-terminus (1–30)Linear>60% of patientsBinds high-affinity IgE-scFv (KD = 5.7 nM)
N-terminus (92–109)Linear~40% of patientsCritical for initial sensitization
C-terminus (146–240)Conformational>90% of patientsMutation reduces IgE binding; Immunodominant

Concluding Remarks

Phl p I exemplifies how structural conservation, glycosylation, and high-density epitope presentation converge to create a potent allergen. Its role as a primary sensitizer in pediatric populations and dominance in cross-reactivity networks underscore its clinical significance. Future research on hypoallergenic mutants (e.g., modified C-terminal domains) may yield safer immunotherapies [5].

Properties

CAS Number

160227-82-7

Product Name

Phl p I allergen

Molecular Formula

C16H19NO5

Synonyms

Phl p I allergen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.